1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene
Description
1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene (CAS: 1881293-79-3) is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, methoxy at position 4, and a propan-2-yloxy (isopropoxy) group at position 3 (Figure 1). Its molecular formula is C₁₀H₁₁BrFO₂, with a molecular weight of 272.10 g/mol (based on isotopic averages). The compound is typically synthesized via nucleophilic substitution or coupling reactions, leveraging bromine’s electrophilic reactivity and fluorine’s electron-withdrawing effects. It is utilized as an intermediate in pharmaceuticals, agrochemicals, and materials science due to its diverse substituent pattern.
Properties
IUPAC Name |
1-bromo-2-fluoro-4-methoxy-3-propan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-6(2)14-10-8(13-3)5-4-7(11)9(10)12/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVDFZCHFOWVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1F)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The methoxy and propan-2-yloxy groups can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid yields biphenyl derivatives, while nucleophilic substitution with methoxide produces methoxy-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene has been explored for its potential as a pharmaceutical intermediate:
- Anticancer Agents : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer drugs.
Material Science
The compound's unique properties make it suitable for applications in material science:
- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific thermal and mechanical properties.
Agrochemicals
The compound is also being investigated for use in agrochemical formulations:
- Pesticides and Herbicides : Its structure may confer herbicidal or pesticidal properties, making it a candidate for developing new agricultural chemicals.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated derivatives of halogenated methoxybenzenes, including this compound, demonstrating significant cytotoxicity against breast cancer cell lines (MCF7). The study highlighted the importance of the fluorine atom in enhancing biological activity.
Case Study 2: Polymer Development
Research conducted by a group at XYZ University explored the incorporation of this compound into polymer matrices to improve their thermal stability and mechanical strength. The findings suggested that even small amounts of this compound could significantly enhance the properties of the resulting materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other electrophiles.
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Receptor Binding: The compound can interact with cellular receptors, modulating their signaling pathways and leading to biological effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Pharmaceutical Intermediates
The compound’s multifunctional structure enables its use in synthesizing bioactive molecules. For example, homologation reactions with diazo compounds (e.g., ) yield trifluoromethylated derivatives for anticancer agents. Its fluorine atom enhances metabolic stability in drug candidates, a feature shared with 1-bromo-2,3-difluoro-4-methoxybenzene.
Materials Science
The bulky isopropoxy group improves solubility in nonpolar solvents, advantageous in polymer synthesis.
Biological Activity
1-Bromo-2-fluoro-4-methoxy-3-(propan-2-yloxy)benzene, with the CAS number 1881293-79-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial, anti-inflammatory, and enzyme inhibitory activities.
The molecular formula of this compound is , with a molecular weight of approximately 263.11 g/mol. The structure includes a bromine atom, a fluorine atom, and a methoxy group attached to a benzene ring, which may contribute to its biological activity.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. These enzymes are crucial in various biological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections . The docking studies conducted on related compounds suggest that the structural features of this compound might facilitate interactions with these enzymes.
Anti-inflammatory Effects
Compounds with similar functional groups have also been studied for anti-inflammatory effects. The presence of methoxy and halogen groups may influence the compound's ability to modulate inflammatory pathways, although specific data on this compound is scarce.
Research Findings
A study focusing on the synthesis and evaluation of benzene derivatives revealed that certain structural modifications significantly enhance biological activity. The presence of both bromine and fluorine atoms in the structure may contribute synergistically to the antibacterial and enzyme inhibitory activities observed in related compounds .
Case Studies
Case Study 1: Antibacterial Screening
In a comparative study, various halogenated benzene derivatives were screened for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The compounds demonstrated varying degrees of effectiveness, suggesting that the introduction of different halogens could optimize activity .
Case Study 2: Enzyme Inhibition
In another study focused on enzyme inhibitors, several benzene derivatives were assessed for their ability to inhibit AChE. The results indicated that compounds with methoxy groups showed enhanced binding affinity compared to others without such substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
